Isolicoflavonol

Description

This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.

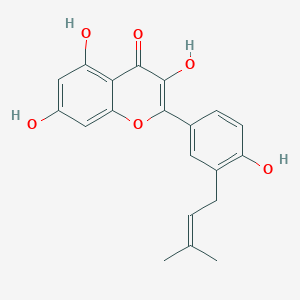

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCKDCPTJAQQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317129 | |

| Record name | Isolicoflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94805-83-1 | |

| Record name | Isolicoflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolicoflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isolicoflavonol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355E7H7EHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isolicoflavonol: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isolicoflavonol, a prenylated flavonol with significant biological potential. The document details its natural sources, biosynthesis pathway, and methods for its extraction and quantification, tailored for professionals in research and drug development.

Introduction to this compound

This compound is a specific type of flavonol, a class of flavonoids, characterized by the presence of a prenyl group attached to its core structure. Its chemical formula is C₂₀H₁₈O₆, and its IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one[1][2]. As a prenylated flavonoid, this compound exhibits enhanced lipophilicity compared to its non-prenylated counterparts, which can influence its bioavailability and biological activity[1].

Natural Sources of this compound

This compound is predominantly found in plants of the Glycyrrhiza genus, commonly known as licorice. The primary species reported to contain this compound are:

-

Glycyrrhiza uralensis (Chinese licorice)[2]

-

Glycyrrhiza aspera [2]

-

Glycyrrhiza glabra (the most common species used for licorice production)[3][4]

The concentration of flavonoids, including this compound, in licorice root can vary depending on the species, geographical location, and harvesting conditions[3][5].

Quantitative Data on Flavonoids in Glycyrrhiza Species

While specific quantitative data for this compound is not extensively reported in all studies, the total flavonoid content and the concentrations of other major flavonoids in Glycyrrhiza species have been documented. This data provides a context for the potential yield of this compound.

| Plant Source | Flavonoid Measured | Concentration Range | Analytical Method | Reference |

| Glycyrrhiza uralensis | Total Flavonoids | Varies significantly | HPLC | [5] |

| Glycyrrhiza glabra | Glabridin | 11.6% (w/w) of crude extract | HPLC | [4] |

| Glycyrrhiza species | Liquiritin, Isoliquiritin, Liquiritigenin | 0.01 - 1.0 mg/g | H-qNMR | [6] |

| 10 batches of licorice roots | Licochalcone A, Liquiritigenin, Glabridin, Isoliquiritigenin, Liquiritoside, Isoliquiritoside | 0.12 - 1.61 µg/mL (LOQ) | UPC²/PDA | [7][8] |

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid biosynthesis pathway to form a flavonol backbone, and is completed by a prenylation step.

Phenylpropanoid Pathway

The pathway starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

Flavonoid and Flavonol Biosynthesis

4-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The key steps leading to the flavonol precursor, kaempferol, are:

-

Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI) cyclizes naringenin chalcone to the flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol, kaempferol[9].

Prenylation of the Flavonol Backbone

The final step in the biosynthesis of this compound is the attachment of a prenyl group (specifically, a dimethylallyl pyrophosphate - DMAPP) to the kaempferol backbone. This reaction is catalyzed by a flavonoid prenyltransferase (PT) [1][10][11]. These enzymes are often membrane-bound and exhibit substrate specificity[10]. The prenylation occurs at the 3' position of the B-ring of the flavonol.

Biosynthesis Pathway Diagram

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Extraction of this compound from Glycyrrhiza Root

This protocol is a generalized procedure based on methods for extracting flavonoids from licorice root. Optimization may be required depending on the specific plant material and desired purity.

Materials:

-

Dried and powdered Glycyrrhiza root

-

80% Ethanol (or Methanol)

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Maceration: Suspend the powdered licorice root in 80% ethanol at a 1:10 (w/v) ratio.

-

Ultrasonic-Assisted Extraction: Place the suspension in an ultrasonic bath for 60 minutes at room temperature to enhance extraction efficiency.

-

Filtration and Re-extraction: Filter the mixture through filter paper. The residue can be re-extracted two more times with fresh solvent to maximize yield.

-

Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with hexane and then ethyl acetate. The flavonoid fraction, including this compound, will preferentially partition into the ethyl acetate phase.

-

Final Concentration: Collect the ethyl acetate phase and evaporate the solvent to dryness to obtain a flavonoid-rich extract.

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction.

Quantification of this compound by HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program: A typical gradient might be: 0-20 min, 15-30% A; 20-40 min, 30-60% A; 40-45 min, 60-15% A. The program should be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the flavonoid-rich extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Injection: Inject a known volume (e.g., 10 µL) of the standard solutions and the sample extract into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration using the calibration curve generated from the standard solutions.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. Its defined natural sources in Glycyrrhiza species and the established biosynthetic pathway provide a solid foundation for its targeted isolation and potential biotechnological production. The provided experimental protocols offer a starting point for researchers to extract and quantify this valuable compound for further biological and pharmacological studies.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Antioxidant constituents from licorice roots: isolation, structure elucidation and antioxidative capacity toward LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [HPLC analysis of flavonoids in the root of six Glycyrrhiza species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

Isolicoflavonol from Glycyrrhiza Species: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolicoflavonol, a prenylated flavonoid found in various Glycyrrhiza species, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a particular focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for its isolation and for key bioassays are provided, along with a summary of quantitative data reported in the literature. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction

Glycyrrhiza, a genus of flowering plants in the legume family, commonly known as licorice, has been a cornerstone of traditional medicine for centuries. Its roots are rich in a diverse array of bioactive compounds, including triterpenoid saponins and a wide variety of flavonoids. Among these, this compound stands out for its potent biological activities. This compound has been identified in several Glycyrrhiza species, including Glycyrrhiza uralensis and Glycyrrhiza aspera[1]. This guide will delve into the technical aspects of this promising natural product.

Discovery and Structure Elucidation

Isolation from Glycyrrhiza Species

The isolation of this compound from Glycyrrhiza roots involves a multi-step process of extraction and chromatographic purification. While a specific, detailed protocol exclusively for this compound is not prominently described, the general principles for isolating flavonoids from Glycyrrhiza can be applied and optimized.

General Experimental Protocol for Flavonoid Isolation

This protocol is a composite based on established methods for isolating flavonoids from Glycyrrhiza species.

3.1.1. Extraction

-

Preparation of Plant Material: Dried and powdered roots of Glycyrrhiza uralensis or other relevant species are used as the starting material.

-

Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. Methanol or ethanol are commonly used due to their ability to dissolve a wide range of flavonoids. The extraction can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing flavonoid-like compounds.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with the target compound are further purified using preparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

-

The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 365 nm), and the peak corresponding to this compound is collected.

-

-

Purity Analysis:

-

The purity of the isolated this compound is assessed using analytical HPLC. A high-purity standard, if available, is used for comparison. Purity is often determined by calculating the peak area percentage of the target compound in the chromatogram.

-

Isolation Workflow Diagram

Quantitative Data

Specific quantitative data for the yield and purity of this compound from Glycyrrhiza species is scarce in the reviewed literature. However, studies on the quantification of other flavonoids in Glycyrrhiza uralensis provide a reference for the expected content levels of these types of compounds.

| Compound | Glycyrrhiza Species | Method of Analysis | Content/Yield | Purity | Reference |

| Liquiritin | G. uralensis | ¹H-qNMR | 0.17 - 0.50% | - | [2][3] |

| Isoliquiritin | G. uralensis | ¹H-qNMR | 0.18 - 0.30% | - | [2][3] |

| Liquiritigenin | G. uralensis | ¹H-qNMR | 0.11 - 0.18% | - | [2][3] |

| Total Flavonoids | G. uralensis | HPLC | Varies by origin | - | [4] |

| Six Flavonoids (including liquiritigenin and isoliquiritigenin) | G. uralensis, G. glabra, G. inflata | UPC² | Varies by species and batch | >98% (standards) | [1] |

Note: The presented data is for related flavonoids and not specifically for this compound. The yield of a specific flavonoid can vary significantly based on the plant's origin, age, and the extraction and purification methods employed.

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

5.1.1. NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, likely including this compound, can inhibit this pathway by preventing the degradation of IκB.

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and to upregulate the expression of antioxidant enzymes. This latter effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

5.2.1. Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription.

Experimental Protocols for Bioactivity Assessment

Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of flavonoids in macrophage cell lines[5][6][7][8][9].

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

Absorbance Reading: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This is a widely used and straightforward method to assess the free radical scavenging activity of a compound[10].

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: this compound is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: In a 96-well plate, a small volume of each this compound dilution (e.g., 20 µL) is mixed with a larger volume of the DPPH solution (e.g., 180 µL). A blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox) are included.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

Conclusion

This compound, a prenylated flavonoid from Glycyrrhiza species, presents a compelling profile as a potential therapeutic agent. Its demonstrated anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, respectively, underscore its promise in the context of diseases with an inflammatory and oxidative stress etiology. While the foundational knowledge of its chemistry and biological effects is established, further research is warranted to develop standardized and efficient isolation protocols to obtain higher yields and purity. Moreover, more extensive in vivo studies are necessary to fully elucidate its therapeutic potential and safety profile for future clinical applications. This guide provides a solid technical foundation for researchers and professionals to advance the study and development of this compound.

References

- 1. scielo.br [scielo.br]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [HPLC analysis of flavonoids in the root of six Glycyrrhiza species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iosrphr.org [iosrphr.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Isolicoflavonol: A Comprehensive Technical Guide on its Biological Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolicoflavonol, a prenylated flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Found in various plant species, including those of the Glycyrrhiza and Macaranga genera, this natural product has demonstrated promising anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological properties and its underlying mechanisms of action, supported by available quantitative data and detailed experimental methodologies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.35 g/mol | [1] |

| CAS Number | 94805-83-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 119 °C | [1] |

Biological Properties and Mechanisms of Action

This compound exerts a wide range of biological effects, which are detailed in the following sections.

Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent. Its primary mechanism in this regard involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[3]

Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition

This compound has been shown to ameliorate acute liver injury by activating the Nrf2 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By boosting Nrf2 signaling, this compound enhances the cellular defense against oxidative stress, a key contributor to inflammation.

Concurrently, this compound inhibits the activation of the NLRP3 inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). This compound's inhibitory effect on the NLRP3 inflammasome leads to a dose-dependent reduction in macrophage LDH release and IL-1β secretion.[3]

Enzyme Inhibition: Human Carboxylesterase 2A (hCES2A)

This compound is a potent inhibitor of human carboxylesterase 2A (hCES2A), an enzyme primarily found in the small intestine and liver that is involved in the metabolism of various drugs.[4]

Quantitative Data: hCES2A Inhibition

| Parameter | Value | Method | Reference |

| Ki | < 1.0 μM | Reversible and mixed inhibition | [4] |

This inhibitory activity suggests that this compound could potentially modulate the pharmacokinetics of co-administered drugs that are substrates of hCES2A.

Anticancer Activity

While specific IC50 values for this compound against a broad range of cancer cell lines are not yet widely available in public databases, preliminary studies on related prenylated flavonoids suggest potential antiproliferative effects. The anticancer activity of flavonoids is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression. Further research is needed to fully elucidate the anticancer potential and specific mechanisms of this compound.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against the bacterium Helicobacter pylori, a major cause of peptic ulcers and a risk factor for gastric cancer.

Quantitative Data: Anti-Helicobacter pylori Activity

While specific MIC values for this compound against H. pylori are not consistently reported across studies, related flavonoids have shown potent activity. For instance, ponciretin, a similar flavonoid, exhibits a Minimum Inhibitory Concentration (MIC) of 10-20 μg/mL against H. pylori.[5] The anti-H. pylori mechanism of flavonoids is thought to involve the inhibition of bacterial enzymes and disruption of the bacterial cell membrane.

Further research is required to establish a comprehensive antimicrobial spectrum for this compound with specific MIC values against a wider range of pathogenic bacteria and fungi.

Antioxidant Activity

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6][7]

Nrf2/NLRP3 Pathway Analysis

Western Blotting for Nrf2 and HO-1 Expression:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1 (a downstream target of Nrf2), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence for Nrf2 Nuclear Translocation:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific binding sites.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA-binding dye like DAPI.

-

Imaging: Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in Nrf2 signal within the nucleus indicates its activation.

Antioxidant Activity Assays (DPPH and ABTS)

DPPH Radical Scavenging Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a methanolic solution of DPPH and various concentrations of this compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The degree of discoloration indicates the radical scavenging activity of this compound.

ABTS Radical Scavenging Assay:

-

ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Reaction Mixture: Mix the ABTS•+ solution with different concentrations of this compound.

-

Absorbance Measurement: Measure the reduction in absorbance at 734 nm. The percentage of inhibition is calculated to determine the antioxidant capacity.

Pharmacokinetics

Detailed in vivo pharmacokinetic studies on this compound, including parameters such as Cmax, Tmax, AUC, and bioavailability, are not extensively reported in publicly available literature. Pharmacokinetic studies on other flavonoids suggest that they often undergo significant first-pass metabolism in the intestine and liver, which can result in low oral bioavailability.[5] Further research is necessary to characterize the pharmacokinetic profile of this compound in animal models and, eventually, in humans.

Toxicology

Specific toxicological data for this compound is limited. However, flavonoids are generally considered to have a good safety profile. Standard toxicological assessments, including acute and chronic toxicity studies, would be required to establish the safety of this compound for any potential therapeutic applications.

Conclusion and Future Directions

This compound is a promising natural compound with a range of beneficial biological properties, most notably its potent anti-inflammatory effects mediated through the Nrf2 and NLRP3 pathways. Its inhibitory action on hCES2A also warrants further investigation for potential drug-drug interactions. While preliminary evidence suggests anticancer and antimicrobial activities, more extensive research is needed to quantify these effects and elucidate the specific mechanisms involved. Future research should focus on:

-

Quantitative Biological Activity: Determining the IC50 values of this compound against a comprehensive panel of cancer cell lines and the MIC values against a broad spectrum of pathogenic microorganisms.

-

Detailed Mechanistic Studies: Further exploring the signaling pathways modulated by this compound in the context of its various biological activities.

-

In Vivo Pharmacokinetics and Efficacy: Conducting thorough pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion, and to evaluate its efficacy in relevant disease models.

-

Toxicology: Performing comprehensive toxicological studies to establish a clear safety profile.

The continued investigation of this compound holds significant potential for the development of new therapeutic agents for a variety of diseases.

References

- 1. This compound | C20H18O6 | CID 5318585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0037249) [hmdb.ca]

- 3. This compound ameliorates acute liver injury via inhibiting NLRP3 inflammasome activation through boosting Nrf2 signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fighting the Antibiotic Crisis: Flavonoids as Promising Antibacterial Drugs Against Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro anti-Helicobacter pylori activity of some flavonoids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isolicoflavonol: A Potent Inhibitor of Human Carboxylesterase 2A (hCES2A)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of isolicoflavonol as a potent inhibitor of human carboxylesterase 2A (hCES2A), an enzyme of significant interest in drug metabolism and toxicology. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to hCES2A and the Significance of its Inhibition

Human carboxylesterase 2A (hCES2A) is a serine hydrolase predominantly expressed in the small intestine and liver. It plays a crucial role in the metabolism of a wide range of xenobiotics, including therapeutic drugs, environmental toxins, and narcotics. A key function of hCES2A is the hydrolysis of ester- and amide-containing compounds. One of the most clinically relevant substrates of hCES2A is the anticancer prodrug irinotecan. The enzyme metabolizes irinotecan into its active and highly toxic metabolite, SN-38.[1] This conversion in the gastrointestinal tract is a primary cause of severe, dose-limiting diarrhea in patients undergoing irinotecan therapy.

The targeted inhibition of intestinal hCES2A presents a promising therapeutic strategy to mitigate the gut toxicity associated with irinotecan treatment. By reducing the formation of SN-38 in the gut, hCES2A inhibitors can potentially improve the safety and tolerability of irinotecan-based chemotherapy, allowing for more effective cancer treatment. This compound, a natural flavonoid, has emerged as a potent and promising inhibitor of hCES2A.

Quantitative Inhibition Data

This compound has been identified as a potent, reversible, and mixed-type inhibitor of hCES2A. The following table summarizes the key quantitative parameters defining its inhibitory activity, primarily sourced from the foundational study by Song YQ, et al. (2021).

| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| This compound | hCES2A | Fluorescein Diacetate | Not explicitly reported | < 1.0 | Mixed | [2] |

Experimental Protocols

The following sections detail the key experimental methodologies for assessing the inhibitory potential of compounds like this compound against hCES2A.

In Vitro hCES2A Inhibition Assay (Fluorescence-Based)

This protocol outlines a common and effective method for determining the inhibitory activity of a test compound against hCES2A using the fluorogenic substrate fluorescein diacetate (FDA).

Materials:

-

Recombinant human hCES2A enzyme

-

Fluorescein diacetate (FDA) stock solution (in DMSO)

-

This compound or other test inhibitor stock solution (in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of hCES2A in phosphate buffer to the desired final concentration.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, and then dilute further in phosphate buffer to achieve the final desired concentrations in the assay.

-

Prepare a working solution of FDA in phosphate buffer. The final concentration should be optimized based on the specific activity of the enzyme lot.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Phosphate buffer

-

Test inhibitor solution (or DMSO for control wells)

-

hCES2A enzyme solution

-

-

Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the FDA substrate solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time. The hydrolysis of non-fluorescent FDA by hCES2A yields the highly fluorescent product, fluorescein.

-

Recommended excitation and emission wavelengths for fluorescein are approximately 485 nm and 525 nm, respectively.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence increase per unit time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the inhibition type and the inhibition constant (Ki), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

-

Signaling and Metabolic Pathways

The primary known role of hCES2A is in metabolic pathways, particularly in the detoxification and activation of xenobiotics. A critical pathway involving hCES2A is the metabolism of irinotecan.

Irinotecan Metabolic Pathway

The following diagram illustrates the central role of hCES2A in the metabolic activation of irinotecan and the potential point of intervention for inhibitors like this compound.

Caption: Metabolic activation of irinotecan by hCES2A and its inhibition.

This pathway highlights that by inhibiting hCES2A, this compound can reduce the conversion of irinotecan to the toxic SN-38, thereby mitigating gastrointestinal toxicity.

Experimental Workflow for Inhibitor Screening

The logical workflow for identifying and characterizing hCES2A inhibitors from natural sources, such as the study that identified this compound, is depicted below.

Caption: Workflow for hCES2A inhibitor discovery from natural products.

Conclusion

This compound has been identified as a potent, reversible, and mixed-type inhibitor of hCES2A. This characteristic positions it as a promising lead compound for the development of therapeutic agents aimed at mitigating the adverse effects of drugs metabolized by hCES2A, most notably the severe diarrhea induced by irinotecan. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further investigate and harness the therapeutic potential of hCES2A inhibition. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and its derivatives.

References

Isolicoflavonol: A Comprehensive Technical Review of its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolicoflavonol (ILF), a flavonoid compound, is emerging as a molecule of significant interest in pharmacological research. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its potent anti-inflammatory and enzyme-inhibitory activities. Drawing from recent preclinical studies, this document provides an in-depth overview of its effects on key signaling pathways, detailed experimental methodologies, and a summary of quantitative data. The evidence presented herein highlights this compound's potential as a therapeutic agent for inflammasome-related diseases and as a modulator of drug metabolism, warranting further investigation for clinical applications.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3]. Their therapeutic potential is often attributed to their ability to modulate various cellular signaling pathways crucial in the pathogenesis of numerous diseases[4]. This compound, a member of the flavonol subclass, has recently garnered attention for its specific and potent pharmacological properties. This guide provides a detailed examination of the current scientific literature on this compound, with a focus on its molecular targets and therapeutic promise.

Pharmacological Profile of this compound

Current research has identified two primary pharmacological activities of this compound: potent inhibition of the NLRP3 inflammasome and significant inhibition of human carboxylesterase 2A (hCES2A).

Anti-inflammatory and Hepatoprotective Effects

A pivotal study has demonstrated that this compound exerts significant anti-inflammatory and hepatoprotective effects by directly targeting the NLRP3 inflammasome signaling pathway[5]. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory disorders, including liver injury[5].

This compound has been shown to ameliorate acute liver injury in preclinical models by inhibiting the activation of the NLRP3 inflammasome[5]. This inhibition leads to a reduction in pyroptosis, a form of inflammatory cell death, and a decrease in the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β)[5].

Furthermore, the anti-inflammatory action of this compound is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5]. Nrf2 is a master regulator of the antioxidant response, and its activation by this compound suggests an additional mechanism for its protective effects against cellular stress and inflammation[5].

Inhibition of Human Carboxylesterase 2A (hCES2A)

This compound has been identified as a potent inhibitor of human carboxylesterase 2A (hCES2A), an enzyme primarily found in the intestine and liver that is responsible for the metabolism of a variety of ester-containing drugs[1]. The inhibition of hCES2A by this compound is characterized as reversible and follows a mixed-inhibition pattern[1]. This enzymatic inhibition is significant as it can alter the pharmacokinetics of co-administered drugs that are substrates of hCES2A, potentially leading to increased efficacy or toxicity.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound. (Note: Specific values from the full-text publications are required for completion.)

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Type | Assay | Result | Reference |

| LDH Release Inhibition | Macrophages | LDH Assay | Dose-dependent inhibition | [5] |

| IL-1β Secretion Inhibition | Macrophages | ELISA | Dose-dependent inhibition | [5] |

| IC50 (NLRP3 Inflammasome) | Data requires full-text access |

Table 2: In Vivo Hepatoprotective Effects of this compound

| Parameter | Animal Model | Measurement | Result | Reference |

| Serum ALT Levels | CCl4-induced liver injury in mice | Biochemical Assay | Significant reduction | [5] |

| Serum AST Levels | CCl4-induced liver injury in mice | Biochemical Assay | Significant reduction | [5] |

| Liver Histopathology | CCl4-induced liver injury in mice | H&E Staining | Amelioration of liver damage | [5] |

Table 3: Enzyme Inhibition Kinetics of this compound

| Enzyme | Inhibition Type | Ki Value | Substrate | Reference |

| hCES2A | Reversible, Mixed | < 1.0 μM | Fluorescein diacetate | [1] |

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with specific cellular signaling pathways.

NLRP3 Inflammasome and Nrf2 Signaling

This compound inhibits the activation of the NLRP3 inflammasome and promotes the Nrf2 antioxidant response. The interplay between these pathways is a key aspect of its anti-inflammatory mechanism.

Caption: this compound's dual action on inflammation.

Experimental Protocols

This section outlines the methodologies employed in the key pharmacological studies of this compound. (Note: Detailed protocols require access to the full-text publications.)

In Vitro Anti-inflammatory Assays

-

Cell Culture: Murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages) are typically used.

-

NLRP3 Inflammasome Activation: Cells are primed with lipopolysaccharide (LPS) followed by stimulation with an NLRP3 activator such as ATP or nigericin.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to inflammasome activation.

-

Cytotoxicity Assay: Lactate dehydrogenase (LDH) release in the cell culture supernatant is measured to assess cell death.

-

Cytokine Measurement: The concentration of IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blotting: Cell lysates are analyzed by Western blotting to detect the expression and cleavage of key proteins in the NLRP3 pathway (e.g., NLRP3, ASC, Caspase-1, GSDMD) and the Nrf2 pathway (e.g., Nrf2, HO-1).

-

Immunofluorescence: Cellular localization of proteins like ASC (to visualize inflammasome specks) and Nrf2 (to observe nuclear translocation) is assessed by immunofluorescence microscopy.

In Vivo Hepatoprotective Study

-

Animal Model: A model of acute liver injury is induced in mice (e.g., C57BL/6) by intraperitoneal injection of carbon tetrachloride (CCl4).

-

This compound Administration: this compound is administered to the mice (e.g., by oral gavage) prior to or following CCl4 injection.

-

Assessment of Liver Injury:

-

Serum Analysis: Blood samples are collected to measure the levels of liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.

-

-

Mechanism of Action Analysis: Liver tissue homogenates are used for Western blotting and other molecular analyses to assess the status of the NLRP3 and Nrf2 pathways in vivo.

hCES2A Inhibition Assay

-

Enzyme Source: Recombinant human CES2A enzyme.

-

Substrate: A fluorogenic substrate such as fluorescein diacetate (FD) is used.

-

Assay Principle: The assay measures the rate of fluorescence increase as hCES2A hydrolyzes the substrate.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory potency (IC50).

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and this compound. The data is then fitted to enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Caption: Workflow for hCES2A inhibition assay.

Discussion and Future Perspectives

The current body of evidence strongly suggests that this compound is a promising pharmacological agent with well-defined mechanisms of action. Its ability to inhibit the NLRP3 inflammasome while concurrently activating the protective Nrf2 pathway makes it a particularly attractive candidate for the treatment of inflammatory diseases with an underlying oxidative stress component. The hepatoprotective effects observed in preclinical models further underscore its therapeutic potential.

The potent inhibition of hCES2A by this compound opens up another avenue for its application, potentially as a pharmacokinetic enhancer for certain drugs. However, this also raises considerations for potential drug-drug interactions, which will need to be carefully evaluated in future studies.

To advance the development of this compound as a therapeutic agent, further research is warranted in the following areas:

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its safety profile and bioavailability.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related compounds could lead to the design of even more potent and selective inhibitors.

-

Efficacy in Other Disease Models: Given its mechanism of action, the efficacy of this compound should be explored in other NLRP3-driven diseases, such as neuroinflammatory disorders, metabolic diseases, and certain types of cancer.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible benefits for patients.

Conclusion

This compound has emerged as a flavonoid with significant therapeutic potential, primarily driven by its dual action as an inhibitor of the NLRP3 inflammasome and an activator of the Nrf2 signaling pathway. Additionally, its potent inhibition of the drug-metabolizing enzyme hCES2A highlights its potential for modulating pharmacokinetics. The data presented in this technical guide provide a solid foundation for continued research and development of this compound as a novel therapeutic agent. Access to the full text of the primary research articles is crucial for a complete quantitative and methodological assessment.

References

Preliminary In-Vitro Studies of Isolicoflavonol and Related Prenylated Flavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolicoflavonol is a naturally occurring flavonoid, specifically classified as a 3'-prenylated flavone.[1][2] Its chemical structure is C20H18O6.[3][4] This compound is found in plants of the Glycyrrhiza genus, commonly known as licorice.[5][6] While dedicated in-vitro studies on this compound are not extensively available in publicly accessible literature, significant research has been conducted on closely related prenylated flavonoids isolated from the same genus. This technical guide will, therefore, focus on the preliminary in-vitro studies of these related compounds, namely Licoflavone A, Licoflavone C, and Licoflavanone, to provide a foundational understanding of the potential biological activities of this compound. The methodologies and findings presented herein for these related molecules can serve as a valuable proxy and guide for future research into this compound.

Data Presentation: In-Vitro Cytotoxicity of Related Flavonoids

The following tables summarize the quantitative data from in-vitro studies on prenylated flavonoids from Glycyrrhiza species, focusing on their cytotoxic and anti-proliferative effects against various cancer cell lines.

Table 1: Cytotoxicity of Licoflavone A in Gastric Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) |

| SGC-7901 | 72h | ~50 |

| MKN-45 | 72h | ~50 |

| MGC-803 | 72h | ~50 |

| GES-1 (normal gastric epithelial cells) | 72h | >100 |

Data extracted from a study on the effects of Licoflavone A on gastric cancer cell proliferation.[7][8]

Table 2: Cytotoxicity of Licoflavanone in Breast Cancer and Non-Tumor Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 72h | 21.3 ± 1.2 |

| MCF-7 (ER-Positive Breast Cancer) | 72h | 38.6 ± 1.5 |

| MCF-10A (Non-Tumorigenic Breast Epithelial) | 72h | 65.4 ± 1.8 |

Data from a study investigating the impact of Licoflavanone on breast cancer cell bioenergetics.[9]

Table 3: Antigenotoxicity of Licoflavone C in Human Lymphocytes

| Genotoxic Agent | Licoflavone C Concentration (µM) | Reduction in Genotoxicity (%) |

| Daunorubicin (0.025 µg/ml) | 0.1 | 45.4 |

| Daunorubicin (0.025 µg/ml) | 1.0 | 41.8 |

| Daunorubicin (0.05 µg/ml) | 0.1 | 46.6 |

| Daunorubicin (0.05 µg/ml) | 1.0 | 44.8 |

| Mitomycin C (0.085 µg/ml) | 0.1 | 35.1 |

| Mitomycin C (0.085 µg/ml) | 1.0 | 38.0 |

| Mitomycin C (0.17 µg/ml) | 0.1 | 37.0 |

| Mitomycin C (0.17 µg/ml) | 1.0 | 35.8 |

Data from a study on the protective effects of Licoflavone C against chromosome damage.[10]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to assess the anti-proliferative activity of Licoflavone A on human gastric cancer cells.[7][8]

-

Cell Seeding: Human gastric cancer cell lines (SGC-7901, MKN-45, MGC-803) and normal human gastric epithelial cells (GES-1) are seeded into 96-well plates.

-

Treatment: Cells are treated with varying concentrations of Licoflavone A (e.g., 0, 6.25, 12.5, 25, 50, and 100 µM) for 24, 48, and 72 hours.

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well at the end of the respective incubation periods.

-

Incubation: The plates are incubated for 1.5-2.0 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the absorbance of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Micronucleus (MN) Assay for Antigenotoxicity

This protocol is based on the methodology used to evaluate the protective effect of Licoflavone C against genotoxic agents in human peripheral lymphocytes.[10]

-

Cell Culture: Human peripheral lymphocytes are stimulated and cultured.

-

Treatment: The cells are treated with non-toxic concentrations of Licoflavone C (e.g., 0.1 µM and 1.0 µM) in the presence of known mutagenic anticancer drugs, such as Mitomycin C (MMC) or Daunorubicin (DAU).

-

Cytochalasin B Blocking: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the micronuclei.

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.

-

Data Analysis: The reduction in the frequency of micronuclei in the Licoflavone C-treated groups compared to the groups treated with the mutagen alone is calculated to determine the percentage reduction in genotoxicity.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

Caption: Workflow for determining cell viability using the CCK-8 assay.

Caption: Proposed mechanism of Licoflavone A via VEGFR-2 signaling.

References

- 1. Showing Compound this compound (FDB016260) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0037249) [hmdb.ca]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C20H18O6 | CID 5318585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 94805-83-1 [smolecule.com]

- 7. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Licoflavone C attenuates the genotoxicity of cancer drugs in human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolicoflavonol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025 - Isolicoflavonol, a prenylated flavonoid found in plants such as Glycyrrhiza uralensis (licorice) and Macaranga indica, is emerging as a compound of significant interest for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activities, and the underlying mechanisms of action. The information presented herein is intended to support further research and drug development efforts.

Core Compound Properties

This compound, with the chemical formula C₂₀H₁₈O₆, is classified as a 3'-prenylated flavone.[2][3] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | [1][4] |

| Molecular Weight | 354.35 g/mol | [4] |

| IUPAC Name | 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | [1] |

| CAS Number | 94805-83-1 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 119 °C | [1] |

| logP | 3.42 - 4.19 | [2] |

| Water Solubility | 0.013 g/L | [2] |

Potential Therapeutic Applications

Current research highlights this compound's potential in two primary therapeutic areas: anti-inflammatory and enzyme inhibition.

Anti-inflammatory Activity: Targeting the NLRP3 Inflammasome and Activating Nrf2

A significant area of investigation is this compound's role in mitigating inflammation-related conditions, particularly acute liver injury. Research has demonstrated that this compound can ameliorate liver damage by inhibiting the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome and boosting the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1β, leading to inflammatory responses. This compound has been shown to inhibit the activation of this inflammasome.[2] Concurrently, it enhances the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.[2] This dual action of inhibiting a key pro-inflammatory pathway while upregulating a protective antioxidant pathway makes this compound a promising candidate for inflammasome-related diseases.

Caption: this compound's dual mechanism in inflammation.

Enzyme Inhibition: Potent Activity Against hCES2A

This compound has been identified as a potent inhibitor of human carboxylesterase 2A (hCES2A).[1] This enzyme plays a crucial role in the metabolism of various ester-containing drugs and endogenous compounds. The inhibition of hCES2A by this compound is characterized by a mixed inhibition manner with a Ki value of less than 1.0 μM.

The therapeutic implications of hCES2A inhibition are currently being explored. For instance, inhibiting hCES2A could potentially modulate the metabolism of certain drugs, either to reduce toxicity or enhance efficacy. Further research is needed to fully elucidate the therapeutic applications of this compound as an hCES2A inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general principles of key experiments used to characterize the biological activities of this compound.

NLRP3 Inflammasome Activation Assay

This assay is designed to assess the inhibitory effect of this compound on the NLRP3 inflammasome.

Cell Culture and Treatment:

-

Immune cells, such as bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes, are commonly used.

-

Cells are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.

-

Following priming, cells are treated with various concentrations of this compound for a defined period.

-

The NLRP3 inflammasome is then activated using a specific stimulus, such as ATP or nigericin.

Measurement of Inflammasome Activation:

-

ELISA: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A dose-dependent decrease in IL-1β levels in the presence of this compound indicates inhibition.

-

Western Blot: Cell lysates are analyzed by Western blotting to detect the cleaved and activated form of caspase-1 (p20 subunit). Inhibition of caspase-1 cleavage is another indicator of inflammasome inhibition.

-

ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) forms large specks upon inflammasome activation. These can be visualized by immunofluorescence microscopy. A reduction in the percentage of cells with ASC specks in this compound-treated cells demonstrates inhibition of inflammasome assembly.

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

Nrf2 Signaling Pathway Activation Assay

These experiments aim to determine if this compound can activate the Nrf2 pathway.

Cell Culture and Treatment:

-

A suitable cell line, such as HepG2 (human liver cancer cell line) or macrophages, is used.

-

Cells are treated with different concentrations of this compound for various time points.

Measurement of Nrf2 Activation:

-

Western Blot:

-

Nuclear Translocation: Nuclear and cytoplasmic fractions of cell lysates are separated. An increase in the level of Nrf2 protein in the nuclear fraction indicates activation.

-

Total Nrf2 and Downstream Targets: Whole-cell lysates can be used to measure the total levels of Nrf2 and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

-

Quantitative PCR (qPCR): The mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1) are quantified to assess transcriptional activation.

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of this compound indicates Nrf2-mediated transcriptional activation.

hCES2A Inhibition Assay

This assay quantifies the inhibitory potency of this compound against the hCES2A enzyme.

Enzyme and Substrate:

-

Recombinant human CES2A enzyme is used.

-

A fluorogenic substrate, such as fluorescein diacetate (FDA), is employed. hCES2A hydrolyzes FDA to produce fluorescein, which is highly fluorescent.

Assay Procedure:

-

The hCES2A enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.

-

The enzymatic reaction is initiated by the addition of the FDA substrate.

-

The increase in fluorescence over time, corresponding to the formation of fluorescein, is measured using a fluorescence plate reader.

-

The rate of the reaction is calculated for each concentration of this compound.

Data Analysis:

-

The percentage of enzyme inhibition is calculated for each concentration of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki).

Synthesis and Pharmacokinetics

Information regarding the specific chemical synthesis pathways for this compound is not extensively detailed in the public domain. General methods for flavonoid synthesis, often involving chalcone intermediates and reactions like the Algar-Flynn-Oyamada reaction, are likely applicable.

Similarly, comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not yet widely available. As an isoflavone, its bioavailability may be influenced by factors such as gut microbiota, which can metabolize flavonoid glycosides into more readily absorbable aglycones. Further in vivo studies are necessary to characterize the pharmacokinetic profile of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, with well-defined mechanisms of action in the context of inflammation and enzyme inhibition. Its ability to dually modulate the NLRP3 inflammasome and the Nrf2 pathway is particularly noteworthy for the development of treatments for inflammatory diseases. Furthermore, its potent inhibition of hCES2A opens avenues for exploring its role in drug metabolism and combination therapies.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies to identify key structural features for optimal activity.

-

In vivo studies to establish the efficacy and pharmacokinetic profile of this compound in relevant disease models.

-

Toxicology studies to assess the safety profile of the compound.

-

Development of optimized synthetic routes to ensure a reliable supply for further research and potential clinical development.

The continued investigation of this compound holds significant promise for the discovery of novel therapeutics for a range of challenging diseases.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Isolicoflavonol from Licorice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of isolicoflavonol from licorice (Glycyrrhiza species). The methodologies described herein are based on established techniques for flavonoid separation from licorice root and can be adapted for the specific target of this compound.

Introduction

Licorice, the root of Glycyrrhiza species, is a rich source of various bioactive compounds, including triterpenoid saponins and a diverse array of flavonoids. Among these flavonoids, this compound has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for its further investigation in drug discovery and development. This document outlines a comprehensive workflow from crude extraction to high-purity isolation of this compound.

Overview of the Isolation and Purification Workflow

The general strategy for isolating this compound from licorice involves a multi-step process that begins with the extraction of total flavonoids from the plant material, followed by a series of chromatographic purifications to isolate the target compound.

Application Note: Quantitative Analysis of Isolicoflavonol using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolicoflavonol is a prenylated flavonoid found in various medicinal plants, such as those from the Glycyrrhiza species.[1] As a member of the flavonoid class, it is investigated for its potential pharmacological activities. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity.[2][3] This application note provides a detailed protocol for the quantification of this compound using HPLC-MS/MS.

Chemical Information

-

Compound: this compound

-

Molecular Formula: C₂₀H₁₈O₆

-

Molecular Weight: 354.35 g/mol

-

Class: Flavonoid, 3'-prenylated flavone[1]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The choice of extraction method is critical for achieving high recovery and accurate quantification.[4][5] Ultrasound-assisted extraction (UAE) is an efficient method for extracting flavonoids from plant matrices.[6][7]

Materials:

-

Dried and powdered plant material

-

70% Ethanol (v/v) in ultrapure water[6]

-

Vortex mixer

-

Ultrasonic bath[6]

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Weigh 0.5 g of finely ground plant material into a centrifuge tube.

-

Add 10 mL of 70% ethanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

HPLC-MS/MS Analysis

This protocol utilizes a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Instrumentation:

-

HPLC System with a binary pump, autosampler, and column oven

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |

Mass Spectrometry Conditions:

The following parameters are suggested as a starting point for method development. Optimization will be required for specific instrumentation. This compound can be ionized in both positive and negative modes; negative mode is often preferred for flavonoids due to the phenolic hydroxyl groups.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 353.1 | 297.1 (Quantifier) | 0.1 | 30 | 20 |

| This compound | 353.1 | 151.0 (Qualifier) | 0.1 | 30 | 25 |

(Note: The precursor ion [M-H]⁻ for C₂₀H₁₈O₆ is m/z 353.1. Product ions are proposed based on common fragmentation patterns of flavonoids, such as retro-Diels-Alder reactions and losses of small neutral molecules.)

Data Presentation: Method Validation Summary

A validated HPLC-MS/MS method should demonstrate linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for a validated flavonoid quantification method.[8]

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (Recovery %) | 92% - 108% |

| Precision (RSD %) | |

| Intra-day | < 5% |

| Inter-day | < 10% |

(Note: These values are representative and should be established for each specific assay.)

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Logical Flow for Quantification

Caption: MRM logic for selective this compound detection.

Conclusion